2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol CP 47,497-C6-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of six carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the CB central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
Brand Name: Vulcanchem
CAS No.: 70435-06-2
VCID: VC21213125
InChI: InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
SMILES: CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Molecular Formula: C20H32O2
Molecular Weight: 304.5 g/mol

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol

CAS No.: 70435-06-2

Cat. No.: VC21213125

Molecular Formula: C20H32O2

Molecular Weight: 304.5 g/mol

* For research use only. Not for human or veterinary use.

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylhexyl)phenol - 70435-06-2

Specification

Description CP 47,497-C6-homolog is a synthetic cannabinoid (CB) whose alkyl chain consists of six carbons. While in vitro data suggest that alkylaminoindoles with a side chain length of C4 to C6 possess equal or higher affinity to the CB central CB1 and peripheral CB2 receptors compared to Δ This product is intended for research and forensic applications.
CAS No. 70435-06-2
Molecular Formula C20H32O2
Molecular Weight 304.5 g/mol
IUPAC Name 2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylheptan-2-yl)phenol
Standard InChI InChI=1S/C20H32O2/c1-4-5-6-12-20(2,3)16-10-11-18(19(22)14-16)15-8-7-9-17(21)13-15/h10-11,14-15,17,21-22H,4-9,12-13H2,1-3H3/t15-,17+/m0/s1
Standard InChI Key KQUGQXNYBWYGAI-DOTOQJQBSA-N
Isomeric SMILES CCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
SMILES CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Canonical SMILES CCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Appearance Assay:≥95%A crystalline solid

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